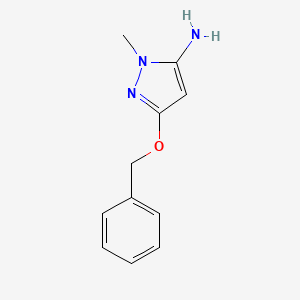
4-(2-Chloro-6-nitrophenoxy)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-nitrophenoxy)toluene, also known as 4-CNPT, is a nitro aromatic compound that has been widely studied for its potential applications in the scientific research field. 4-CNPT is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
4-(2-Chloro-6-nitrophenoxy)toluene has a wide range of scientific research applications. It has been used as a substrate for enzyme studies, as a model compound for studying the effects of nitroaromatics on biological systems, and as a reagent for synthesizing other compounds. Additionally, this compound has been used to study the effects of nitroaromatics on the environment, and as a model for developing new drugs and pharmaceuticals.
作用機序
4-(2-Chloro-6-nitrophenoxy)toluene is a nitroaromatic compound, and its mechanism of action is related to its nitro group. The nitro group is electron-withdrawing, which makes the molecule more reactive and increases its reactivity with other molecules. This compound can react with nucleophiles, such as amines and thiols, and can form covalent bonds with these molecules. This reaction can lead to the formation of new compounds, which can then be used for various scientific research applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can bind to proteins, enzymes, and other molecules in the body, which can lead to changes in their structure and function. Additionally, this compound has been shown to have toxic effects on cells and tissues, and can cause oxidative stress.
実験室実験の利点と制限
4-(2-Chloro-6-nitrophenoxy)toluene has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized from commercially available starting materials. Additionally, it is inexpensive and can be used in a variety of lab experiments. However, this compound can be toxic and can cause oxidative stress, so it should be used with caution.
将来の方向性
There are several potential future directions for the use of 4-(2-Chloro-6-nitrophenoxy)toluene. It could be used as a substrate for enzyme studies, as a model compound for studying the effects of nitroaromatics on biological systems, and as a reagent for synthesizing other compounds. Additionally, this compound could be used to study the effects of nitroaromatics on the environment, and as a model for developing new drugs and pharmaceuticals. Finally, this compound could be used to study the biochemical and physiological effects of nitroaromatics, and to develop new methods for synthesizing and using them.
合成法
4-(2-Chloro-6-nitrophenoxy)toluene can be synthesized through a variety of methods, including nitration, chlorination, and nitrochlorination. The most common method is the nitration of toluene with nitric acid and sulfuric acid, which produces 4-nitrotoluene. This compound can then be chlorinated with phosphorus pentachloride or chloroform to yield 4-chloronitrobenzene. Finally, the 4-chloronitrobenzene can be nitrochlorinated with sodium nitrochloride to produce this compound.
特性
IUPAC Name |
1-chloro-2-(4-methylphenoxy)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-9-5-7-10(8-6-9)18-13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHUAYUDWYDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

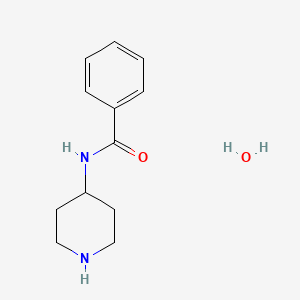

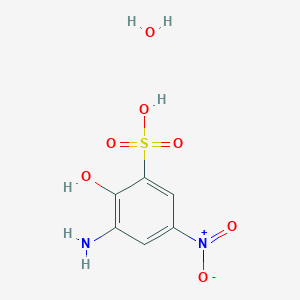



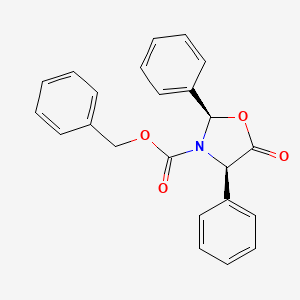

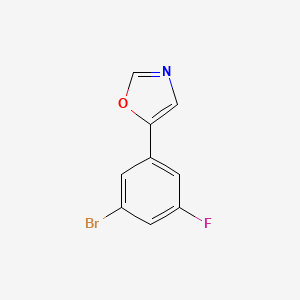
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)



